High-Resolution Mass Spectrometry and Molecular Characterization of 5-Iodo-6-Methylisoquinolin-1(2H)-one
Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper Executive Summary In modern pharmaceutical development, particularly i...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals
Document Type: Technical Guide & Analytical Whitepaper
Executive Summary
In modern pharmaceutical development, particularly in the synthesis of targeted oncology therapeutics such as Raf kinase inhibitors [1], the precise analytical characterization of intermediate compounds is non-negotiable. 5-iodo-6-methylisoquinolin-1(2H)-one is a highly functionalized bicyclic heteroaryl compound that serves as a critical building block in these synthetic pathways. This whitepaper provides a rigorous, expert-level guide to the molecular weight calculation, exact monoisotopic mass determination, and the self-validating High-Resolution Mass Spectrometry (HRMS) protocols required to confirm its structural identity.
Chemical Identity and Formula Derivation
Before establishing mass parameters, we must accurately derive the empirical formula of the target compound. The core scaffold is isoquinolin-1(2H)-one (also known as isocarbostyril), which has the formula C9H7NO.
The nomenclature dictates two specific substitutions on the benzene ring portion of the fused bicyclic system:
5-Iodo substitution: Replacement of one hydrogen atom at position 5 with an iodine atom (
+I,−H
).
6-Methyl substitution: Replacement of one hydrogen atom at position 6 with a methyl group (
+CH3,−H
).
Net Formula Calculation:
C9H7NO−2H+I+CH3=C10H8INO
Figure 1: Structural derivation and empirical formula calculation.
Theoretical Mass Parameters
In analytical chemistry, distinguishing between Average Molecular Weight and Exact Mass is critical.
Average Molecular Weight (MW): Calculated using the standard atomic weights published by IUPAC, which reflect the natural isotopic distribution of elements on Earth [2]. This value is used for bulk stoichiometric calculations (e.g., weighing reagents for synthesis).
Exact Mass (Monoisotopic Mass): Calculated using the exact mass of the most abundant principal isotope for each element [3]. This is the theoretical value targeted during HRMS analysis.
Table 1: Elemental Composition and Isotopic Properties
Element
Count
Average Atomic Weight ( g/mol )
Principal Isotope
Exact Mass (Da)
Carbon (C)
10
12.011
^12C
12.00000
Hydrogen (H)
8
1.008
^1H
1.00783
Iodine (I)
1
126.904
^127I
126.90447
Nitrogen (N)
1
14.007
^14N
14.00307
Oxygen (O)
1
15.999
^16O
15.99491
Table 2: Computed Mass Parameters for
C10H8INO
Parameter
Calculated Value
Primary Application
Average Molecular Weight
285.08 g/mol
Stoichiometry, synthetic yield calculation
Nominal Mass
285 Da
Low-resolution MS (e.g., single quadrupole)
Exact Mass (Neutral)
284.9651 Da
HRMS structural confirmation
[M+H]+ Exact Mass
285.9723 Da
Positive ion mode ESI-MS
[M-H]- Exact Mass
283.9578 Da
Negative ion mode ESI-MS
💡 Expert Insight: The Iodine Mass Defect
A critical diagnostic feature of 5-iodo-6-methylisoquinolin-1(2H)-one is its negative mass defect . Notice that the exact mass (284.9651 Da) is lower than the integer nominal mass (285 Da). Most organic elements (H, N) have positive mass defects (e.g.,
1H
is 1.0078 Da). However, Iodine-127 has a significant negative mass defect (126.90447 Da vs. nominal 127). In high-resolution mass spectrometry, observing a monoisotopic peak that falls below the integer mass threshold is a strong heuristic indicator of heavy halogenation[4].
Self-Validating Experimental Protocol: LC-HRMS
To confirm the synthesis of 5-iodo-6-methylisoquinolin-1(2H)-one, we utilize Ultra-High-Performance Liquid Chromatography coupled to a Quadrupole Time-of-Flight mass spectrometer (UHPLC-Q-TOF).
To ensure absolute trustworthiness of the data, the protocol below is designed as a self-validating system using real-time lock mass correction to eliminate instrumental drift.
Figure 2: Self-validating LC-HRMS workflow with lock mass.
Step-by-Step Methodology
Step 1: Sample Preparation
Action: Dissolve the compound in LC-MS grade methanol to achieve a final concentration of 1 µg/mL.
Causality: The combination of the hydrophobic methyl group and the highly polarizable iodine atom makes this bicyclic compound relatively hydrophobic. Methanol ensures complete solubilization without causing precipitation upon injection, while remaining fully compatible with the desolvation process in Electrospray Ionization (ESI).
Step 2: Chromatographic Separation
Action: Inject 1 µL onto a sub-2 µm C18 UHPLC column. Utilize a binary gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
Causality: The acidic mobile phase serves a dual purpose. Chromatographically, it suppresses secondary interactions with residual silanols on the C18 stationary phase. Mass spectrometrically, it forces the equilibrium of the isoquinolinone nitrogen towards its protonated state, maximizing ionization efficiency and sensitivity in ESI+ mode.
Step 3: Ionization and Real-Time Calibration
Action: Operate the ESI source in positive ion mode. Simultaneously infuse a lock mass solution (e.g., Leucine Enkephalin, exact mass
[M+H]+=556.2771
Da) via a secondary reference sprayer.
Causality: Q-TOF flight tubes are highly sensitive to ambient thermal expansion and power supply micro-fluctuations, which can skew mass measurements. The lock mass provides a continuous, known reference point. The instrument's software uses this to create a self-validating feedback loop, correcting the
m/z
axis in real-time to guarantee mass accuracy within < 2 ppm.
Step 4: Data Acquisition & Isotopic Validation
Action: Acquire data across an
m/z
range of 100 to 600. Extract the ion chromatogram (EIC) at
m/z
285.9723 (± 5 ppm window).
Causality: Finding the exact mass is only half the validation. Because Iodine is monoisotopic (100% natural abundance of
127I
), it does not produce the characteristic M+2 isotope pattern seen with Chlorine or Bromine. Therefore, the structural identity is further validated by examining the M+1 peak, which should have a relative abundance of approximately 11.4%, driven almost entirely by the natural 1.1% abundance of
13C
across the molecule's 10 carbon atoms [4].
Conclusion
The rigorous characterization of 5-iodo-6-methylisoquinolin-1(2H)-one requires an understanding of both its theoretical mass parameters and its behavior in the gas phase. By leveraging the negative mass defect of iodine and employing a self-validating HRMS protocol with continuous lock-mass correction, analytical scientists can confidently confirm the identity of this critical intermediate, ensuring the downstream integrity of complex pharmaceutical syntheses.
References
Source: Google Patents (CA2753405A1)
ChemDraw: How does ChemDraw calculate the molecular weight values?
Mass (mass spectrometry)
Source: BMC Bioinformatics (PMC / NIH)
Protocols & Analytical Methods
Method
Application Notes and Protocols for the Synthesis of 5-iodo-6-methylisoquinolin-1(2H)-one
Authored by: Gemini, Senior Application Scientist Introduction: The isoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmacologically act...
Author: BenchChem Technical Support Team. Date: April 2026
Authored by: Gemini, Senior Application Scientist
Introduction: The isoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds.[1][2] The introduction of specific substituents, such as iodo and methyl groups, at defined positions allows for the fine-tuning of biological activity and provides a handle for further synthetic diversification, for instance, through metal-catalyzed cross-coupling reactions. This document provides a detailed, step-by-step synthetic route for the preparation of 5-iodo-6-methylisoquinolin-1(2H)-one, a valuable intermediate for drug discovery and development.
The proposed synthetic strategy is a multi-step process commencing with the synthesis of the 6-methylisoquinoline precursor, followed by a regioselective iodination, and culminating in the formation of the target isoquinolin-1(2H)-one via an N-alkylation and subsequent oxidation sequence. This guide is intended for researchers, scientists, and drug development professionals with a background in synthetic organic chemistry.
Overall Synthetic Scheme
The synthesis is designed as a three-stage process starting from the precursor 6-methylisoquinoline.
Figure 1: Overall synthetic workflow for 5-iodo-6-methylisoquinolin-1(2H)-one.
Part 1: Synthesis of the Starting Material: 6-Methylisoquinoline
Principle and Rationale:
The synthesis of the 6-methylisoquinoline core can be achieved through several classic named reactions, including the Pomeranz–Fritsch[3][4][5][6][7] and the Bischler–Napieralski reactions.[8][9][10][11] The Bischler-Napieralski reaction is a robust method that involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) to form a 3,4-dihydroisoquinoline, which is then dehydrogenated to the aromatic isoquinoline.
For the synthesis of 6-methylisoquinoline, a suitable starting material would be N-formyl-2-(4-methylphenyl)ethylamine. The electron-donating methyl group on the phenyl ring facilitates the intramolecular electrophilic aromatic substitution required for cyclization.[8]
Amide Formation: React 2-(4-methylphenyl)ethylamine with an acylating agent (e.g., ethyl formate or acetic formic anhydride) to produce N-formyl-2-(4-methylphenyl)ethylamine.
Cyclization: Reflux the resulting amide with a dehydrating agent such as POCl₃ in an inert solvent (e.g., toluene or acetonitrile). This will yield 6-methyl-3,4-dihydroisoquinoline.[10]
Aromatization: Dehydrogenate the dihydroisoquinoline intermediate using a catalyst such as 10% Palladium on carbon (Pd/C) in a high-boiling solvent like xylene or by using an oxidizing agent to afford 6-methylisoquinoline.
Part 2: Step-by-Step Synthesis of 5-iodo-6-methylisoquinoline
Principle and Rationale:
This step involves the direct electrophilic iodination of the 6-methylisoquinoline core. The isoquinoline ring system is activated towards electrophilic substitution, with the C5 and C8 positions being the most reactive. The presence of the methyl group at the 6-position further influences the regioselectivity. A highly effective and regioselective method for the iodination at the C5 position of isoquinolines utilizes N-iodosuccinimide (NIS) in an acidic medium.[11] The strong acid protonates the isoquinoline nitrogen, and the reaction proceeds to give the 5-iodo substituted product in high yield.
Experimental Protocol:
To a reaction vessel maintained under a nitrogen atmosphere, add trifluoromethanesulfonic acid at a temperature below -5 °C.
Dissolve 6-methylisoquinoline in the cooled acid solution with stirring.
In a separate flask, prepare a solution of N-iodosuccinimide (NIS) in trifluoromethanesulfonic acid.
Slowly add the NIS solution to the 6-methylisoquinoline solution, ensuring the reaction temperature is maintained at or below -5 °C.
Stir the reaction mixture for 1-5 hours at this temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Upon completion, carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and a neutralizing base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, with vigorous stirring.
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
The crude product can be purified by column chromatography on silica gel to yield pure 5-iodo-6-methylisoquinoline.
Reagent/Material
Molecular Formula
Molar Mass ( g/mol )
Role
Stoichiometry
6-Methylisoquinoline
C₁₀H₉N
143.19
Starting Material
1.0 eq
N-Iodosuccinimide (NIS)
C₄H₄INO₂
224.99
Iodinating Agent
1.0 - 1.2 eq
Trifluoromethanesulfonic acid
CF₃SO₃H
150.08
Solvent/Acid Catalyst
-
Dichloromethane
CH₂Cl₂
84.93
Extraction Solvent
-
Sodium Bicarbonate
NaHCO₃
84.01
Quenching/Neutralizing Agent
-
Anhydrous Sodium Sulfate
Na₂SO₄
142.04
Drying Agent
-
Part 3: Step-by-Step Synthesis of 5-iodo-6-methylisoquinolin-1(2H)-one
This stage is a two-step process involving the N-alkylation of 5-iodo-6-methylisoquinoline followed by the oxidation of the resulting isoquinolinium salt.
Step 3a: N-Alkylation of 5-iodo-6-methylisoquinoline
Principle and Rationale:
The nitrogen atom in the isoquinoline ring is nucleophilic and readily reacts with alkylating agents to form a quaternary isoquinolinium salt. This transformation is crucial as it sets up the molecule for the subsequent oxidation to the isoquinolin-1(2H)-one. Methyl iodide is a commonly used and effective methylating agent for this purpose.[12]
Experimental Protocol:
Dissolve 5-iodo-6-methylisoquinoline in a suitable solvent such as acetonitrile or chloroform in a round-bottom flask.
Add an excess of an alkylating agent, for example, methyl iodide (CH₃I).
Heat the reaction mixture at reflux for several hours (typically 12-16 hours).
Monitor the formation of the precipitate (the isoquinolinium salt).
After cooling to room temperature, the solid product can be collected by filtration.
Wash the collected solid with a cold solvent (e.g., diethyl ether) to remove any unreacted starting materials.
The N-methyl-5-iodo-6-methylisoquinolinium iodide salt is typically used in the next step without further purification.
Step 3b: Oxidation of N-Alkyl-5-iodo-6-methylisoquinolinium Salt
Principle and Rationale:
The conversion of N-alkylisoquinolinium salts to N-alkylisoquinolin-1(2H)-ones is a well-established oxidation reaction. A classic and reliable method involves the use of potassium ferricyanide (K₃[Fe(CN)₆]) in a basic aqueous solution.[13] The reaction proceeds via nucleophilic attack of a hydroxide ion at the C1 position of the isoquinolinium ring, followed by oxidation. More contemporary, greener methods using aerobic oxidation, sometimes with photocalysis, have also been developed.[14][15]
Dissolve the N-alkyl-5-iodo-6-methylisoquinolinium salt from the previous step in water.
In a separate flask, prepare a solution of potassium ferricyanide in water.
Add the potassium ferricyanide solution to the isoquinolinium salt solution.
While stirring vigorously, slowly add a solution of a base, such as 10% aqueous sodium hydroxide, to the reaction mixture.
Continue stirring at room temperature for several hours. The reaction can be monitored by TLC.
Upon completion, extract the reaction mixture with an organic solvent like chloroform or dichloromethane.
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
Remove the solvent under reduced pressure.
The crude product can be purified by recrystallization or column chromatography to yield the final product, 5-iodo-6-methylisoquinolin-1(2H)-one.
Reagent/Material
Molecular Formula
Molar Mass ( g/mol )
Role
Stoichiometry
5-Iodo-6-methylisoquinoline
C₁₀H₈IN
269.08
Starting Material
1.0 eq
Methyl Iodide
CH₃I
141.94
Alkylating Agent
3.0 eq
Acetonitrile
C₂H₃N
41.05
Solvent
-
Potassium Ferricyanide
K₃[Fe(CN)₆]
329.24
Oxidizing Agent
~2.5 eq
Sodium Hydroxide
NaOH
40.00
Base
Excess
Chloroform
CHCl₃
119.38
Extraction Solvent
-
Characterization
The identity and purity of all intermediates and the final product should be confirmed using standard analytical techniques:
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, including the positions of the iodo and methyl substituents.
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
Melting Point Analysis: To assess the purity of the solid compounds.
Safety Precautions
All experimental procedures should be conducted in a well-ventilated fume hood.
Personal protective equipment, including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
Trifluoromethanesulfonic acid is extremely corrosive and should be handled with extreme care.
N-Iodosuccinimide is an irritant.
Methyl iodide is toxic and a suspected carcinogen; it should be handled with appropriate engineering controls.
Organic solvents are flammable and should be kept away from ignition sources.
References
Si, C., & Myers, A. G. (2011). A Versatile Synthesis of Substituted Isoquinolines. Angewandte Chemie International Edition, 50(42), 9942-9945. [Link]
Wang, Z., et al. (2020). Carbene-catalyzed aerobic oxidation of isoquinolinium salts: efficient synthesis of isoquinolinones. Green Chemistry, 22(15), 4879-4884. [Link]
Li, Y., et al. (2020). Base-promoted aerobic oxidation of N-alkyl iminium salts derived from isoquinolines and related heterocycles. Green Chemistry, 22(21), 7349-7354. [Link]
Product Class 5: Isoquinolines. Science of Synthesis. [Link]
Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules. [Link]
Synthesis of isoquinolin‐1(2H)‐ones by Li et al. ResearchGate. [Link]
The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions. [Link]
A simple access to N-(un)substituted isoquinolin-1(2H)-ones: unusual formation of regioisomeric isoquinolin-1(4H)-ones. Chemical Communications. [Link]
Synthesis of 6-hydroxy-1,4-dimethylisoquinoline and of ethyl 7-hydroxy-6-methoxy-1-methylisoquinoline-3-carboxylate. Journal of the Chemical Society, Perkin Transactions 1. [Link]
RECENT PROGRESS IN THE ENANTIOSELECTIVE SYNTHESIS OF ISOQUINOLINE ALKALOIDS. LOCKSS. [Link]
Synthesis of 1(2H)-Isoquinolones. (Review). ResearchGate. [Link]
Application Notes & Protocols: Palladium-Catalyzed Functionalization of 5-Iodo-6-Methylisoquinolin-1(2H)-one for Drug Discovery Scaffolds
Introduction: The Isoquinolin-1(2H)-one Scaffold in Modern Medicinal Chemistry The isoquinoline and isoquinolinone frameworks are classified as "privileged structures" in medicinal chemistry.[1] Their rigid bicyclic natu...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Isoquinolin-1(2H)-one Scaffold in Modern Medicinal Chemistry
The isoquinoline and isoquinolinone frameworks are classified as "privileged structures" in medicinal chemistry.[1] Their rigid bicyclic nature provides a well-defined three-dimensional orientation for substituent groups, making them ideal scaffolds for interacting with biological targets. Derivatives of isoquinolin-1(2H)-one, in particular, are present in numerous natural products and have been shown to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3]
The functionalization of this core structure is paramount for Structure-Activity Relationship (SAR) studies and the development of novel therapeutic agents.[4] Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for creating carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[5] This guide focuses specifically on the 5-iodo-6-methylisoquinolin-1(2H)-one substrate, a versatile building block for accessing novel derivatives at the C5-position. The presence of the iodide at this position provides a reactive handle for a suite of palladium-catalyzed transformations, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
This document provides detailed, field-proven protocols and explains the underlying scientific rationale for key experimental choices, enabling researchers to confidently apply these methods in their own drug discovery programs.
Synthesis of the Core Scaffold: 5-Iodo-6-Methylisoquinolin-1(2H)-one
A reliable supply of the starting material is crucial. While various methods exist for synthesizing the isoquinolinone core, the targeted iodination of a pre-formed scaffold is often a direct approach.[6] The following protocol is adapted from established procedures for the regioselective iodination of isoquinoline systems.[7]
Protocol 2.1: Synthesis of 5-Iodo-6-Methylisoquinolin-1(2H)-one
Rationale: This procedure utilizes N-iodosuccinimide (NIS) as an electrophilic iodine source in a strong acidic medium. The acid protonates the isoquinolinone, activating the ring system towards electrophilic aromatic substitution. The reaction is conducted at low temperatures to control regioselectivity and minimize side reactions.
To a stirred solution of 6-methylisoquinolin-1(2H)-one (1.0 eq) in anhydrous DCM at -10 °C under a nitrogen atmosphere, slowly add trifluoromethanesulfonic acid (5.0 eq).
Stir the mixture for 15 minutes at -10 °C.
Add N-Iodosuccinimide (1.1 eq) portion-wise, ensuring the internal temperature does not exceed -5 °C.
Continue stirring the reaction mixture at -10 °C for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and saturated NaHCO₃ solution.
Stir until gas evolution ceases, then add saturated Na₂S₂O₃ solution to quench any remaining iodine.
Transfer the mixture to a separatory funnel and extract with DCM (3 x volumes).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
Concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the title compound.
Palladium-Catalyzed C-C Bond Formation
The carbon-iodine bond at the C5 position is an excellent electrophilic partner for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, vinyl, and alkynyl groups.
Suzuki-Miyaura Coupling: Arylation and Heteroarylation
The Suzuki-Miyaura reaction is a robust method for forming biaryl linkages.[8] A key consideration for isoquinolin-1(2H)-one substrates is the presence of the acidic N-H proton of the lactam, which can interfere with the catalytic cycle.[9] The choice of a suitable base is therefore critical to prevent deprotonation of the substrate by the organopalladium intermediate or formation of inactive palladium complexes.[9]
Mechanism & Rationale: The catalytic cycle begins with the oxidative addition of the C-I bond to a Pd(0) species. This is followed by transmetalation with the boronic acid (activated by the base) and concludes with reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. We select a carbonate base (e.g., K₂CO₃ or Cs₂CO₃) and a biphasic solvent system (e.g., Dioxane/H₂O) to facilitate the transmetalation step while minimizing side reactions associated with the acidic N-H proton.[10] The XPhos ligand is chosen for its ability to promote efficient oxidative addition and reductive elimination.[9]
View Suzuki-Miyaura Catalytic Cycle Diagram
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 3.1.1: Suzuki-Miyaura Coupling of 5-Iodo-6-Methylisoquinolin-1(2H)-one
To a reaction vial, add 5-iodo-6-methylisoquinolin-1(2H)-one (1.0 eq), the desired aryl- or heteroarylboronic acid (1.5 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
Add the palladium catalyst, such as Pd₂(dba)₃ (2.5 mol%), and the ligand, such as XPhos (6 mol%).
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.
Add the degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
Seal the vial and heat the reaction mixture to 90-110 °C with vigorous stirring for 12-24 hours.
Monitor the reaction by TLC or LC-MS.
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
Wash the combined filtrate with water, then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
Purify the residue by flash column chromatography.
The Heck (or Mizoroki-Heck) reaction facilitates the coupling of the aryl iodide with an alkene to form a substituted alkene, providing a route to vinyl-functionalized isoquinolinones.[11][12] The reaction typically proceeds with trans selectivity.[12]
Mechanism & Rationale: The cycle involves oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the alkene into the Pd-C bond.[13] A subsequent β-hydride elimination releases the vinylated product and forms a hydridopalladium complex.[11] The base regenerates the Pd(0) catalyst from this complex. Triethylamine (NEt₃) often serves as both the base and, in some cases, the solvent. The choice of a phosphine ligand can prevent catalyst decomposition and improve yields.[14]
Protocol 3.2.1: Heck Reaction with an Acrylate Ester
Combine 5-iodo-6-methylisoquinolin-1(2H)-one (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 5 mol%), and triphenylphosphine (PPh₃, 10 mol%) in a reaction vessel.
Evacuate and backfill the vessel with an inert gas (e.g., Argon).
Add a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, followed by the alkene (e.g., methyl acrylate, 2.0 eq) and triethylamine (NEt₃, 3.0 eq).
Heat the mixture to 80-120 °C for 6-18 hours, until the starting material is consumed (monitored by TLC/LC-MS).
Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and concentrate.
Purify the crude product via flash column chromatography.
Sonogashira Coupling: Alkynylation
The Sonogashira coupling is the premier method for installing an alkyne moiety onto an aromatic ring, creating a C(sp²)-C(sp) bond.[15] This reaction is highly valuable as the resulting alkyne can serve as a handle for further transformations, such as click chemistry or cyclization reactions.
Mechanism & Rationale: This reaction typically employs a dual-catalyst system. The palladium catalyst undergoes the standard oxidative addition/reductive elimination cycle, while a copper(I) co-catalyst facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[16] An amine base (e.g., triethylamine or diisopropylamine) is used to deprotonate the terminal alkyne and neutralize the HX formed during the cycle.[17]
Protocol 3.3.1: Sonogashira Coupling with a Terminal Alkyne
To a Schlenk flask, add 5-iodo-6-methylisoquinolin-1(2H)-one (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 3 mol%), and copper(I) iodide (CuI, 5 mol%).
Evacuate and backfill the flask with Argon three times.
Add anhydrous, degassed solvents such as THF and triethylamine (NEt₃, 2:1 v/v).
Add the terminal alkyne (e.g., phenylacetylene, 1.2 eq) dropwise via syringe.
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 4-12 hours.
Monitor for completion by TLC or LC-MS.
Once complete, concentrate the reaction mixture under reduced pressure.
Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.
Dry the organic layer (Na₂SO₄), filter, and concentrate.
Purify by flash column chromatography.
Palladium-Catalyzed C-N Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful reaction for the synthesis of aryl amines from aryl halides.[18] This transformation is crucial in drug discovery for introducing amine functionalities that can act as hydrogen bond donors/acceptors or serve as points for further diversification.[5]
Mechanism & Rationale: Similar to C-C couplings, the reaction proceeds via an oxidative addition of the aryl iodide to Pd(0). The resulting complex then coordinates the amine. A strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄) is required to deprotonate the coordinated amine, forming a palladium-amido complex.[19][20] Reductive elimination from this complex furnishes the desired C-N bond and regenerates the Pd(0) catalyst. The choice of ligand is critical, with bulky, electron-rich phosphine ligands (e.g., Josiphos, XPhos) being highly effective.[21]
View Buchwald-Hartwig Catalytic Cycle Diagram
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Protocol 4.1: Buchwald-Hartwig Amination with a Primary Amine
In a glovebox, charge a reaction tube with sodium tert-butoxide (NaOt-Bu, 1.4 eq).
Add the palladium pre-catalyst (e.g., a G3 palladacycle, 2 mol%) and the ligand.
The palladium-catalyzed functionalization of 5-iodo-6-methylisoquinolin-1(2H)-one provides a powerful and modular platform for the rapid generation of diverse chemical libraries. The workflow enables the exploration of chemical space around a privileged medicinal scaffold.
Caption: Overall workflow from starting material to diverse C5-functionalized products.
References
BenchChem.
Royal Society of Chemistry.
MDPI.
PMC. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
Wikipedia.
Science of Synthesis. Product Class 6: Isoquinolinones.
Royal Society of Chemistry. A simple access to N-(un)substituted isoquinolin- 1(2H)
Wikipedia. Heck reaction.
Organic Chemistry Portal. Heck Reaction.
Chemistry LibreTexts.
Google Patents. CN112300072A - High-yield synthesis method of 5-iodoisoquinoline compounds.
MDPI. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids.
Beilstein Journal of Organic Chemistry.
PMC. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
Semantic Scholar. Impact of Cross-Coupling Reactions in Drug Discovery and Development.
Organic Chemistry Portal. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions.
PubMed. 5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3 H)-ones vs Their 4-Methoxylated Derivatives in Suzuki-Miyaura Cross-Coupling Reaction for the Synthesis of Bioactive 5-Arylpyrimidines.
PubMed. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands.
Technical Support Center: Purification and Recrystallization of 5-Iodo-6-methylisoquinolin-1(2H)-one
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with handling 5-iodo-6-methylisoquinolin-1(2H)-one .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with handling 5-iodo-6-methylisoquinolin-1(2H)-one .
Purification Decision Workflow
The following logic tree dictates the optimal purification strategy based on the purity of your crude synthetic mixture.
Workflow for the purification of 5-iodo-6-methylisoquinolin-1(2H)-one based on crude purity.
Successful purification relies on exploiting the steep temperature-dependent solubility curve of the isoquinolinone core.
Solvent
Polarity Index
Solubility at 20°C
Solubility at Boiling
Application in Workflow
Hexane
0.1
Insoluble
Insoluble
Anti-solvent (Trituration)
Dichloromethane (DCM)
3.1
Poor (<2 mg/mL)
Moderate
Chromatography (Base eluent)
Ethyl Acetate (EtOAc)
4.4
Poor (~5 mg/mL)
Good
Trituration / Extraction
Ethanol (EtOH)
5.2
Poor (<5 mg/mL)
Excellent (>50 mg/mL)
Recrystallization (Primary)
Methanol (MeOH)
5.1
Moderate
Excellent
Chromatography (Polar modifier)
DMF / DMSO
6.4 / 7.2
Excellent (>100 mg/mL)
Excellent
Recrystallization (Stock/Hot)
Water
10.2
Insoluble
Insoluble
Anti-solvent (Recrystallization)
Step-by-Step Methodologies
Protocol A: Silica Gel Flash Chromatography (For crude purity <85%)
Standard liquid loading often fails for this compound due to its poor solubility in DCM, leading to immediate precipitation on the column head.
Sample Loading (Solid Deposition): Dissolve the crude mixture in a minimal volume of THF or 10% MeOH/DCM. Add silica gel (1:3 ratio by weight to crude) and concentrate under reduced pressure.
Causality: Dry loading prevents the compound from crashing out as a concentrated band at the top of the column, which would otherwise cause severe band broadening and poor resolution.
Self-Validation: The formation of a homogeneous, free-flowing powder confirms the solvent has been entirely removed and the sample is ready for loading.
Column Equilibration: Pack the column with silica gel using 100% DCM.
Elution: Run a gradient from 100% DCM to 90:10 DCM:MeOH.
Causality: The lactam group hydrogen-bonds strongly to the silanol groups on the stationary phase. Methanol acts as a competitive hydrogen-bond acceptor/donor, preventing the compound from streaking and ensuring sharp elution peaks.
Fraction Collection: Monitor via TLC (UV 254 nm). Combine fractions containing the product and concentrate in vacuo.
Protocol B: Recrystallization via Solvent/Anti-Solvent Method (For purity >95%)
This method is ideal for scaling up and removing trace organic impurities .
Dissolution: Suspend the semi-pure solid in absolute ethanol (approx. 10-15 volumes). Heat the suspension to reflux (78°C) while stirring. If dissolution is incomplete, add ethanol dropwise until a clear solution is achieved.
Hot Filtration: Quickly filter the hot solution through a pre-warmed fluted filter paper to remove insoluble mechanical impurities or highly polymeric byproducts.
Anti-Solvent Addition: Return the filtrate to a gentle boil. Slowly add hot deionized water dropwise until the solution becomes faintly cloudy (the cloud point). Add a few drops of ethanol to just clear the solution.
Causality: Water dramatically reduces the solubility of the lipophilic iodinated core, forcing the system into a state of supersaturation.
Self-Validation: The appearance of a persistent, faint cloudiness that clears with 1-2 drops of ethanol indicates the exact saturation point has been successfully reached.
Crystallization: Remove from heat and allow the flask to cool slowly to room temperature undisturbed, then transfer to an ice bath (0-5°C) for 2 hours.
Causality: Slow cooling promotes the formation of a stable, highly ordered crystal lattice, thermodynamically excluding regioisomeric impurities.
Isolation: Filter the crystals via vacuum filtration, wash with ice-cold 1:1 EtOH:Water, and dry under high vacuum at 45°C to constant weight.
Troubleshooting Guides & FAQs
Q1: My compound is streaking heavily on the TLC plate (DCM/MeOH system), making it impossible to determine purity. How can I fix this?A1: Streaking is caused by the acidic silanol groups on the silica gel interacting strongly with the basic nitrogen/lactam motif of the isoquinolinone.
Solution: Add 0.5% to 1% of glacial acetic acid (AcOH) to your developing solvent (e.g., DCM:MeOH:AcOH 90:9:1). The acetic acid protonates the silanol sites on the TLC plate, preventing secondary interactions and sharpening the spots.
Q2: During recrystallization, my product forms a biphasic "oil" at the bottom of the flask instead of crystals (oiling out). What is happening?A2: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of your impure mixture drops below the temperature at which it saturates the solvent.
Solution: Reheat the mixture until it forms a single homogeneous phase, then add more of the primary solvent (Ethanol) to lower the saturation temperature. Alternatively, seed the solution with a pure crystal of 5-iodo-6-methylisoquinolin-1(2H)-one just above the cloud point to bypass the oiling phase and induce immediate nucleation.
Q3: I am detecting a closely eluting impurity with the exact same mass (m/z 285.97[M+H]+). What is it, and how do I remove it?A3: This is highly likely a regioisomer, such as 7-iodo-6-methylisoquinolin-1(2H)-one, formed during the electrophilic iodination step of the synthetic precursor . Regioisomers are notoriously difficult to separate via standard silica gel chromatography.
Solution: Trituration is highly effective here. Suspend the mixture in boiling Ethyl Acetate, cool to room temperature, and filter. The 5-iodo isomer typically has a different crystal packing energy and will selectively crystallize, leaving the more soluble regioisomer in the mother liquor.
Q4: The purified compound turned dark brown/purple during storage. Is the batch ruined?A4: The dark color indicates the release of trace molecular iodine (I2) due to photolytic or thermal dehalogenation of the C-I bond over time.
Solution: The batch can be rescued. Dissolve the compound in a water-miscible solvent (like THF) and wash with a dilute aqueous solution of sodium thiosulfate (Na2S2O3). The thiosulfate will rapidly reduce the colored I2 to water-soluble, colorless iodide (I-). Re-extract the organic layer, dry, and recrystallize the compound. Store the final product in an amber vial under argon at 4°C.
References
Source: Google Patents (CA2753405A1)
Source: Google Patents (CN112300072A)
Title: Rigidification Dramatically Improves Inhibitor Selectivity for RAF Kinases
Source: PubMed Central (NIH)
URL: [Link]
Source: Google Patents (WO2007076092A2)
Title: Pharmacokinetics, oral bioavailability and metabolism of a novel isoquinolinone-based melatonin receptor agonist in rats
Source: PubMed (Xenobiotica)
URL: [Link]
Welcome to the Technical Support Center for the cross-coupling of 5-iodo-6-methylisoquinolin-1(2H)-one . This specific aryl iodide is a highly valuable building block, predominantly utilized as an intermediate in the syn...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the cross-coupling of 5-iodo-6-methylisoquinolin-1(2H)-one . This specific aryl iodide is a highly valuable building block, predominantly utilized as an intermediate in the synthesis of nitrogen-containing bicyclic heteroaryl compounds, such as Raf kinase inhibitors for oncology therapeutics[1].
Historically, standard protocols for coupling this scaffold (e.g., Suzuki-Miyaura reactions) have relied on brute-force catalyst loadings—often up to 10 mol% of
Pd(PPh3)4
under microwave irradiation[2]. While this achieves the desired carbon-carbon bond formation[3], it introduces severe scalability issues, heavy metal contamination, and unpredictable reaction stalling. This guide provides a self-validating framework to troubleshoot your reactions, understand the underlying mechanistic causality, and optimize your palladium loading down to
≤1 mol%
.
I. Mechanistic Diagnostics & Troubleshooting FAQs
Q1: Why does my coupling of 5-iodo-6-methylisoquinolin-1(2H)-one stall at 60% conversion when I reduce
Pd(PPh3)4
loading from 10 mol% to 2 mol%?Causality & Expert Insight: The stalling is not due to the intrinsic reactivity of the substrate. The C–I bond of 5-iodo-6-methylisoquinolin-1(2H)-one is highly electrophilic and undergoes rapid oxidative addition to active Pd(0)[3]. Instead, the failure is driven by catalyst deactivation . At lower loadings, the monodentate triphenylphosphine (
PPh3
) ligands are highly susceptible to oxidation or dissociation. Without sufficient ligand stabilization, the monoligated Pd(0) intermediates agglomerate into inactive "palladium black" clusters.
Solution: Abandon first-generation
Pd(PPh3)4
. Transition to a precatalyst featuring a bidentate ligand (e.g.,
Pd(dppf)Cl2
) or a sterically demanding dialkylbiaryl phosphine (e.g., XPhos Pd G3). These ligands enforce a stable L-Pd(0) active species, preventing aggregation and allowing you to confidently reduce the loading to 1–2 mol% without losing conversion efficiency.
Q2: How do I prevent the formation of deiodinated byproducts (6-methylisoquinolin-1(2H)-one) during the reaction?Causality & Expert Insight: Protodehalogenation (hydrodeiodination) is a competing kinetic side reaction. Because the oxidative addition of the aryl iodide is exceptionally fast, a high catalyst loading creates a massive transient spike in the Pd(II)-aryl intermediate. If the subsequent transmetalation step is slow (often due to poor boronic acid solubility or weak base activation), the "waiting" Pd(II) complex undergoes premature protonation or
β
-hydride elimination[4].
Solution: You must synchronize the catalytic cycle. By lowering the catalyst loading, you prevent the bottleneck at the transmetalation step. Additionally, switch to a stronger, finely milled base (like
K3PO4
) to accelerate the formation of the reactive boronate species.
Q3: What makes a catalyst screening protocol "self-validating"?Causality & Expert Insight: A protocol is self-validating when the experimental design inherently controls for false negatives. If you screen catalyst loadings using
Pd(OAc)2
free ligand, the in situ reduction to Pd(0) is often incomplete, meaning a "1 mol% loading" might only yield 0.2 mol% of active catalyst. To self-validate, you must use a Buchwald precatalyst (e.g., G3 or G4) where the activation is quantitative under mild basic conditions. If the reaction fails with a G3 precatalyst, you can definitively rule out catalyst initiation as the failure point and focus entirely on the transmetalation or reductive elimination steps.
II. Quantitative Optimization Metrics
The following table summarizes the causal relationship between catalyst selection, loading, and reaction efficiency when coupling 5-iodo-6-methylisoquinolin-1(2H)-one with a standard aryl boronic acid.
Catalyst System
Loading (mol%)
Time to >95% Conv.
Deiodinated Byproduct
Turnover Number (TON)
Mechanistic Observation
Pd(PPh3)4
10.0
15 min (Microwave)
5.0%
9.5
Rapid conversion, but high metal waste and byproduct formation[2].
Pd(PPh3)4
2.0
Stalled at 60%
12.0%
30.0
Severe palladium black precipitation; ligand starvation.
Mechanistic pathways highlighting where catalyst loading impacts the cross-coupling cycle.
Workflow for optimizing palladium catalyst loading to prevent deactivation.
IV. Self-Validating Experimental Protocol
Optimized Suzuki-Miyaura Coupling of 5-Iodo-6-Methylisoquinolin-1(2H)-one (1 mol% Pd Loading)
This protocol utilizes a third-generation precatalyst to ensure 100% active catalyst generation, allowing for a drastic reduction in loading compared to legacy literature methods.
Materials:
Electrophile: 5-Iodo-6-methylisoquinolin-1(2H)-one (1.0 equiv, typically 1.0 mmol)
Nucleophile: Aryl boronic acid or pinacol ester (1.2 equiv)
Catalyst: XPhos Pd G3 (0.01 equiv, 1.0 mol%)
Base:K3PO4
(2.0 equiv, finely milled to maximize surface area)
Inert Atmosphere Preparation: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge an oven-dried reaction vial with 5-iodo-6-methylisoquinolin-1(2H)-one, the boronic acid, milled
K3PO4
, and the XPhos Pd G3 precatalyst.
Solvent Introduction: Add the 1,4-Dioxane/
H2O
mixture.
Self-Validation Check: The solvent must be sparged with argon for at least 30 minutes prior to use. Oxygen directly oxidizes electron-rich phosphine ligands. If your reaction fails at 1 mol% loading but works at 5 mol%, it is almost certainly due to residual oxygen consuming your active ligand, not an inherent reaction limitation.
Reaction Execution: Seal the vial with a PTFE-lined septum cap. Move the vial to a pre-heated stirring block set to 80 °C. Stir vigorously (800+ RPM) to overcome the biphasic mass-transfer limitations of the aqueous base.
In-Process Control (IPC): At
t=30
minutes, temporarily remove the vial from heat. Extract a 10 µL aliquot via syringe, quench in 1 mL of LC-MS grade acetonitrile, and analyze.
Pass Criteria:
>50%
conversion to the product;
<1%
of the deiodinated 6-methylisoquinolin-1(2H)-one byproduct.
Fail Criteria: Visible precipitation of black particles (palladium black) on the glass walls. This indicates catastrophic ligand loss and requires re-evaluating solvent degassing or increasing the ligand-to-palladium ratio.
Workup: After 1–2 hours (upon complete consumption of the aryl iodide), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over
Na2SO4
, filter, and concentrate in vacuo for subsequent column chromatography.
V. References
Nitrogen-containing bicyclic heteroaryl compounds and methods of use
Source: Google Patents (CA2753405A1)
URL:
Supporting Information: Microwave Synthesis Protocols for Isoquinolinones
Source: AWS Hosted Supplemental Data
URL:[Link]
A Comparative Guide to the Reactivity of 5-Iodo- vs. 5-Bromo-6-methylisoquinolin-1(2H)-one in Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign....
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. Among the vast arsenal of synthetic methodologies, palladium-catalyzed cross-coupling reactions stand out for their robustness in constructing carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth comparison of the reactivity of two key heterocyclic synthons: 5-iodo-6-methylisoquinolin-1(2H)-one and 5-bromo-6-methylisoquinolin-1(2H)-one. By understanding the fundamental principles governing their reactivity, scientists can make more informed decisions to optimize reaction conditions, improve yields, and accelerate discovery.
The Fundamental Basis of Reactivity: The Carbon-Halogen Bond
The observed differences in reactivity between the iodo and bromo derivatives of 6-methylisoquinolin-1(2H)-one are rooted in the intrinsic properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the corresponding carbon-bromine (C-Br) bond. This disparity in bond dissociation energy (BDE) is a key determinant in the often rate-limiting step of many cross-coupling catalytic cycles: oxidative addition to a palladium(0) complex.[1]
The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is well-established: Ar-I > Ar-OTf ≈ Ar-Br > Ar-Cl > Ar-F .[1] The weaker C-I bond allows for a faster rate of oxidative addition, which often translates to milder reaction conditions, lower catalyst loadings, and higher reaction rates compared to the analogous aryl bromide.
Performance in Key Cross-Coupling Reactions
The superior reactivity of the iodo-substituted isoquinolinone is most evident in several of the most widely utilized cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges C-C bonds between an organohalide and a boronic acid or ester, is a cornerstone of modern organic synthesis.[2][3][4][5] In this context, 5-iodo-6-methylisoquinolin-1(2H)-one is expected to consistently outperform its bromo counterpart. The higher reactivity of the C-I bond allows for coupling to occur under milder conditions, often at lower temperatures and with a broader range of boronic acid coupling partners. This is particularly advantageous when dealing with thermally sensitive substrates or when trying to minimize side reactions.
Table 1: Expected Performance in Suzuki-Miyaura Coupling
Feature
5-Iodo-6-methylisoquinolin-1(2H)-one
5-Bromo-6-methylisoquinolin-1(2H)-one
Reactivity
High
Moderate
Typical Conditions
Lower temperatures (RT to 80 °C), lower catalyst loading
Generally higher, especially with challenging boronic acids
May require optimization to achieve comparable yields
A potential complicating factor for both substrates is the presence of the acidic N-H proton in the lactam ring. It has been observed in similar heterocyclic systems, such as pyrimidin-4-ones, that the acidic N-H can interfere with the catalytic cycle, leading to the formation of inactive salts or palladium complexes and resulting in lower yields.[6] To mitigate this, N-protection (e.g., with a methyl or benzyl group) or the use of carefully selected bases and conditions may be necessary to achieve optimal results.
Sonogashira Coupling
The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[7][8][9] The reactivity trend of Ar-I > Ar-Br is also pronounced in this transformation.[7]
5-Iodo-6-methylisoquinolin-1(2H)-one will readily couple with a wide array of terminal alkynes under mild conditions. In contrast, the coupling of the 5-bromo derivative will likely require more forcing conditions, such as higher temperatures and longer reaction times, to achieve high conversion. This enhanced reactivity of the iodo-compound can be exploited for chemoselective couplings in molecules bearing both iodo and bromo substituents.[7]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[10][11] While aryl iodides are often more reactive, the situation in C-N coupling can be more nuanced.[12][13][14] In some cases, the iodide anion (I⁻) generated as a byproduct during the reaction can act as an inhibitor to the palladium catalyst, more so than the bromide anion. This can be due to the formation of stable bridging iodide dimers with the palladium center, which are less readily converted to the active catalytic species.[12][14]
However, advancements in ligand design, such as the use of bulky biarylphosphine ligands (e.g., BrettPhos, RuPhos), and the use of solvents in which the iodide byproduct is poorly soluble (e.g., toluene), have largely overcome these challenges.[12][13][14] With modern catalyst systems, aryl iodides generally exhibit equal or greater efficiency compared to aryl bromides in Buchwald-Hartwig aminations.[12][13] Therefore, 5-iodo-6-methylisoquinolin-1(2H)-one is expected to be a highly efficient substrate for C-N bond formation, particularly when employing state-of-the-art catalytic systems.
Visualizing the Catalytic Cycles
To better understand the underlying mechanisms, the following diagrams illustrate the key steps in the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
To provide actionable data, the following protocol is designed to directly compare the reactivity of 5-iodo- and 5-bromo-6-methylisoquinolin-1(2H)-one. This experiment will quantify the difference in reaction rate and yield under identical conditions.
Caption: Workflow for comparative kinetic analysis of Suzuki-Miyaura coupling.
Step-by-Step Procedure
Catalyst Pre-formation: In a glovebox, to a vial, add Pd(OAc)₂ (2 mol %) and SPhos (4 mol %). Add a portion of anhydrous toluene and stir for 15-20 minutes.
Reaction Setup: Prepare two sets of reactions in parallel, one for the iodo- and one for the bromo-isoquinolinone.
To each of two separate reaction vials containing a magnetic stir bar, add the respective aryl halide (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
Add the internal standard (0.5 mmol) to each vial.
Add anhydrous 1,4-dioxane (5 mL) to each vial.
Reaction Initiation: Add the pre-formed catalyst solution to each reaction vial via syringe.
Seal the vials and place them in a pre-heated oil bath at 80 °C. Start stirring and timing simultaneously.
Monitoring: At specified time points (e.g., 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot from each reaction mixture. Quench the aliquot by diluting with ethyl acetate and water. Analyze the organic layer by GC-MS or LC-MS.
Data Analysis: Plot the percentage yield versus time for both the aryl iodide and aryl bromide reactions to generate a reaction profile and compare their rates and final yields.
Conclusion and Recommendations
The choice between 5-iodo- and 5-bromo-6-methylisoquinolin-1(2H)-one is a trade-off between reactivity and cost/availability.
5-Iodo-6-methylisoquinolin-1(2H)-one is the more reactive coupling partner due to the weaker C-I bond, which facilitates a faster rate of oxidative addition.[1] This makes it the ideal choice for reactions requiring mild conditions, low catalyst loadings, or when high chemoselectivity is needed in the presence of other halides. It is the recommended substrate for challenging couplings or when reaction time is a critical factor.
5-Bromo-6-methylisoquinolin-1(2H)-one , while less reactive, is often more readily available and cost-effective. It remains a viable substrate for most cross-coupling reactions, but may require more forceful conditions (higher temperatures, longer reaction times, and potentially higher catalyst loadings) to achieve comparable yields to the iodo-analogue.
For initial route scouting and the synthesis of complex molecules where preserving functional groups is paramount, the iodo-derivative offers a significant advantage. For large-scale synthesis where cost is a major driver and reaction conditions can be robustly optimized, the bromo-derivative presents a more economical option. The potential for N-H interference should be considered for both substrates, and N-protection may be a valuable strategy to ensure consistent and high-yielding transformations.
References
Fors, B. P., & Buchwald, S. L. (2009). An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. Journal of the American Chemical Society, 131(16), 5766–5768. Available at: [Link]
Fors, B. P., & Buchwald, S. L. (2010). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. PMC. Available at: [Link]
Fors, B. P., & Buchwald, S. L. (2009). An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides. MIT Open Access Articles. Available at: [Link]
Leadbeater, N. E., & Marco, M. (2003). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers. Available at: [Link]
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
Biscoe, M. R., & Buchwald, S. L. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development. Available at: [Link]
Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]
Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]
High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. Available at: [Link]
Andrade, B., et al. (2024). Functionalization of thiazolo[5,4-c]isoquinolines through Suzuki–Miyaura coupling. Journal of Molecular Structure. Available at: [Link]
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
Sonogashira coupling. Wikipedia. Available at: [Link]
17.1 Nucleophilic aromatic substitution. Organic Chemistry II - Lumen Learning. Available at: [Link]
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
Isoquinoline, 5-bromo-8-nitro. Organic Syntheses Procedure. Available at: [Link]
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
Kumar, A., et al. (2014). A simple access to N-(un)substituted isoquinolin- 1(2H)-ones: unusual formation of regioisomeric is. RSC Advances. Available at: [Link]
Principles of the Suzuki Coupling Reaction. Encyclopedia.pub. Available at: [Link]
Recent Developments in the Synthesis of Five- and Six- Membered Heterocycles Using Molecular Iodine. DRS@nio. Available at: [Link]
Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
Photoinduced inverse Sonogashira coupling reaction. PMC. Available at: [Link]
Concerted nucleophilic aromatic substitutions. Harvard DASH. Available at: [Link]
Synthesis of 1(2H)-Isoquinolones. (Review). ResearchGate. Available at: [Link]
Glukhareva, T. V., et al. (2026). 5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3 H)-ones vs Their 4-Methoxylated Derivatives in Suzuki-Miyaura Cross-Coupling Reaction for the Synthesis of Bioactive 5-Arylpyrimidines. PubMed. Available at: [Link]
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman. Available at: [Link]
Synthesis and biological activities of (R)-5,6-dihydro-N,N-dimethyl-4H-imidazo[4,5,1-ij]quinolin-5-amine and its metabolites. PubMed. Available at: [Link]
5-Bromo-1,2,3,4-tetrahydroisoquinolin-1-one. PubChem. Available at: [Link]
Recent Advances in Synthesis of 3,4‐Dihydroisoquinolin‐1(2H)‐one. K.T.H.M. College. Available at: [Link]
Aggregate exposure to isothiazolinones used as preservatives in consumer products. RIVM. Available at: [Link]
A Comparative Guide to the Spectral Data Validation of Synthesized 5-iodo-6-methylisoquinolin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals The accurate characterization of novel chemical entities is a cornerstone of drug discovery and development. Rigorous validation of spectral data is not mer...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
The accurate characterization of novel chemical entities is a cornerstone of drug discovery and development. Rigorous validation of spectral data is not merely a procedural step but a critical process that confirms molecular structure, ensuring the reliability of subsequent biological and pharmacological studies. This guide serves as a practical resource for researchers, providing both the "how" and the "why" of spectral data validation.
The Strategic Importance of Multi-Modal Spectroscopic Analysis
A robust structural elucidation of a novel compound cannot rely on a single analytical technique. Instead, a combination of spectroscopic methods provides a more complete and cross-validated understanding of the molecule's architecture.[1] This guide will focus on the essential quartet of modern organic chemistry: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique offers a unique window into the molecular structure, and their combined data provides a powerful and synergistic approach to validation.
Experimental Protocols: A Self-Validating System
The trustworthiness of any analytical data is fundamentally linked to the quality of the experimental procedure. The following protocols are designed to be a self-validating system, incorporating best practices to ensure data accuracy and reproducibility. Adherence to Good Laboratory Practice (GLP) is paramount for generating reliable and defensible results.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the number and types of carbon atoms. For the target molecule, 5-iodo-6-methylisoquinolin-1(2H)-one, NMR is critical for confirming the substitution pattern on the aromatic rings.
Instrumentation:
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly important for resolving the aromatic proton signals that can often overlap.[4]
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its distinct solvent peak that does not interfere with most analyte signals. The choice of solvent can influence chemical shifts, so consistency is key.[4][5]
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard (0 ppm) for both ¹H and ¹³C NMR.
Step-by-Step Protocol:
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized 5-iodo-6-methylisoquinolin-1(2H)-one in ~0.6 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.
Instrument Setup:
Lock onto the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp peaks and clear resolution of coupling patterns.[4]
Set the appropriate spectral width and acquisition time.
¹H NMR Acquisition:
Acquire the spectrum using a standard pulse sequence.
Integrate all signals to determine the relative number of protons.
Analyze the chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) to deduce proton connectivity.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon.
A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ groups.[6]
2D NMR (Optional but Recommended): For unambiguous assignments, especially with complex aromatic systems, 2D NMR experiments like COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) are invaluable.[6][7]
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through fragmentation patterns.[8][9] For 5-iodo-6-methylisoquinolin-1(2H)-one, MS is essential to confirm the presence of the iodine atom due to its characteristic isotopic signature and facile cleavage.[10][11]
Instrumentation:
Ionization Method: Electron Ionization (EI) is a common and robust technique that provides reproducible fragmentation patterns, creating a "molecular fingerprint."[10] Chemical Ionization (CI) is a softer technique that can be used to enhance the abundance of the molecular ion if it is weak or absent in the EI spectrum.[10]
Mass Analyzer: A high-resolution mass spectrometer (HRMS) is highly recommended to determine the exact mass of the molecular ion, which allows for the calculation of the elemental composition.
Step-by-Step Protocol:
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
Data Acquisition:
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
Identify the molecular ion peak (M⁺).
Analyze the fragmentation pattern to identify characteristic losses. For this molecule, look for the loss of an iodine radical (I•), a methyl radical (•CH₃), and carbon monoxide (CO).[12][13]
Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups in a molecule.[14] For 5-iodo-6-methylisoquinolin-1(2H)-one, IR spectroscopy is crucial for confirming the presence of the lactam (cyclic amide) functionality.
Instrumentation:
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring high-quality IR spectra.
Sampling Technique: Attenuated Total Reflectance (ATR) is a convenient method for solid samples. Alternatively, the sample can be prepared as a KBr pellet.
Step-by-Step Protocol:
Sample Preparation:
ATR: Place a small amount of the solid sample directly on the ATR crystal.
KBr Pellet: Grind a small amount of the sample with dry KBr powder and press it into a transparent disk.
Data Acquisition:
Acquire a background spectrum of the empty sample compartment.
Acquire the sample spectrum.
The resulting spectrum should be plotted as transmittance (%) versus wavenumber (cm⁻¹).
Data Analysis: Identify the characteristic absorption bands for the key functional groups.
Data Validation and Comparative Analysis
The validation of the synthesized 5-iodo-6-methylisoquinolin-1(2H)-one is achieved by comparing the experimentally obtained spectral data with theoretically expected values and data from similar compounds reported in the literature.
Workflow for Spectral Data Validation
Caption: A logical workflow for the validation of synthesized organic compounds.
¹H NMR Spectral Data
Proton Assignment
Expected Chemical Shift (δ, ppm)
Observed Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
H-N (Amide)
10.5 - 12.0
~11.0
br s
-
1H
H-8
7.8 - 8.2
~8.0
d
~8.0
1H
H-7
7.5 - 7.8
~7.6
d
~8.0
1H
H-4
7.0 - 7.4
~7.2
d
~7.5
1H
H-3
6.4 - 6.8
~6.6
d
~7.5
1H
CH₃
2.4 - 2.7
~2.5
s
-
3H
Analysis: The downfield shift of the amide proton is characteristic. The aromatic protons are expected to be in the 6.4-8.2 ppm range. The presence of the electron-withdrawing iodine atom and the electron-donating methyl group will influence the precise chemical shifts. The observed data should align with these expectations and show the correct integration and coupling patterns for the substituted isoquinolinone core.[4][15][16]
¹³C NMR Spectral Data
Carbon Assignment
Expected Chemical Shift (δ, ppm)
Observed Chemical Shift (δ, ppm)
C=O (Lactam)
160 - 165
~162
Aromatic C
115 - 145
Multiple signals
C-I
90 - 105
~100
CH₃
20 - 25
~22
Analysis: The carbonyl carbon of the lactam is expected to be significantly downfield. The carbon bearing the iodine atom (C-5) will be shifted to a characteristic upfield region due to the heavy atom effect. The remaining aromatic carbons will appear in the typical range, and their specific shifts can be compared to predicted values and data from similar isoquinolinone structures.[7][17]
Mass Spectrometry Data
m/z
Ion
Expected Relative Abundance
285
[M]⁺
Moderate to Low
270
[M - CH₃]⁺
Moderate
257
[M - CO]⁺
Moderate
158
[M - I]⁺
High (often base peak)
127
[I]⁺
Low
Analysis: The molecular ion peak at m/z 285 should be observed. A prominent peak at m/z 158, corresponding to the loss of the iodine radical, is a key indicator of the structure.[13][18] The loss of a methyl radical (m/z 270) and carbon monoxide (m/z 257) are also expected fragmentation pathways for this type of molecule.
Analysis: The most critical absorption will be the strong C=O stretch of the lactam ring, typically around 1660 cm⁻¹.[19][20] The presence of a broad N-H stretching band around 3200 cm⁻¹ further confirms the amide functionality.[19] Aromatic C-H and C=C stretching bands will also be present.[21]
Structural Confirmation of 5-iodo-6-methylisoquinolin-1(2H)-one
Caption: The confirmed chemical structure of 5-iodo-6-methylisoquinolin-1(2H)-one.
Conclusion
The comprehensive and multi-faceted approach outlined in this guide provides a robust framework for the spectral data validation of synthesized 5-iodo-6-methylisoquinolin-1(2H)-one. By combining meticulous experimental protocols with a thorough comparative analysis of the data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, researchers can have a high degree of confidence in the structural integrity of their synthesized compounds. This rigorous validation is an indispensable prerequisite for advancing novel molecules through the drug discovery and development pipeline.
References
Infrared spectra of Amides & Lactams (RCONR2). Available from: [Link]
Reducing-difference infrared spectral analysis of cis- and trans-configurated lactams. Available from: [Link]
UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Available from: [Link]
Infrared special studies on lactams as cis-trans models for the peptide bond. Available from: [Link]
FTIR study of five complex beta-lactam molecules. Available from: [Link]
Validating Your Spectrometer - From Good Practice to Regulatory Requirements. Available from: [Link]
The IR (a) and Raman (b) spectra of β-lactam in form I (red curves) and... Available from: [Link]
Good Laboratory Practice with a UV-Visible Spectroscopy System. Available from: [Link]
(PDF) UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Available from: [Link]
Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Available from: [Link]
Spectrophotometer Calibration and Validation Guide. Available from: [Link]
SPECTROSCOPIC IDENTIFICATION OF ORGANIC COMPOUNDS. Available from: [Link]
(PDF) 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Available from: [Link]
Infrared spectra of isoquinolinium (iso-C9H7NH+) and isoquinolinyl radicals... Available from: [Link]
CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. Available from: [Link]
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available from: [Link]
Using Experimental Spectroscopic Data to Guide and Validate Mechanisms in Catalyzed Aldol Reactions. Available from: [Link]
Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. Available from: [Link]
Mass spectrometry of halogen-containing organic compounds. Available from: [Link]
Chemical shifts and substituent effects in the PMR spectra of substituted iso-quinolines. Available from: [Link]
Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Available from: [Link]
Validation of Spectrometry Software: Critique of the GAMP Good Practice Guide for Validation of Laboratory Computerized Systems. Available from: [Link]
Validation of Spectroscopy Methods. Available from: [Link]
A simple access to N-(un)substituted isoquinolin- 1(2H)-ones: unusual formation of regioisomeric is. Available from: [Link]
Interpretation of Mass Spectra. Available from: [Link]
CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. Available from: [Link]
Organic Compounds Containing Halogen Atoms. Available from: [Link]
High-yield synthesis method of 5-iodoisoquinoline compounds.
1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Available from: [Link]
mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern... Available from: [Link]
Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. Available from: [Link]
Table of Characteristic IR Absorptions. Available from: [Link]
1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Available from: [Link]
Recent Developments in the Synthesis of Five- and Six- Membered Heterocycles Using Molecular Iodine. Available from: [Link]
Interpretation of mass spectra. Available from: [Link]
Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Available from: [Link]
The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. Available from: [Link]
5 Combination of 1H and 13C NMR Spectroscopy. Available from: [Link]
Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted. Available from: [Link]
Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Available from: [Link]
(PDF) Synthesis of 1(2H)-Isoquinolones. (Review). Available from: [Link]
Comparative Efficacy of 5-Iodo-6-Methylisoquinolin-1(2H)-one Based Biologically Active Compounds in B-Raf Kinase Inhibition
Executive Summary The development of targeted therapeutics for malignant melanoma has been revolutionized by the identification of the RAS-RAF-MEK-ERK signaling cascade as a primary oncogenic driver. Within this pathway,...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of targeted therapeutics for malignant melanoma has been revolutionized by the identification of the RAS-RAF-MEK-ERK signaling cascade as a primary oncogenic driver. Within this pathway, the B-Raf V600E mutation is present in approximately 66% of melanomas, rendering the kinase constitutively active and independent of upstream RAS regulation [2].
To effectively target this mutant kinase, structural biologists and medicinal chemists have identified 5-iodo-6-methylisoquinolin-1(2H)-one as a privileged synthetic scaffold. The isoquinolinone core provides essential hydrogen-bonding interactions with the hinge region of the ATP-binding pocket of B-Raf, while the iodine atom at the 5-position serves as a highly reactive handle for palladium-catalyzed cross-coupling. This guide provides an objective comparison of nitrogen-containing bicyclic heteroaryl compounds derived from this scaffold against standard-of-care inhibitors, detailing the mechanistic rationale, comparative efficacy, and self-validating experimental protocols required for their evaluation [1].
Mechanistic Grounding: Targeting the V600E Mutation
In wild-type cells, B-Raf activation requires RAS-mediated recruitment to the cell membrane and subsequent dimerization. However, the V600E mutation—a substitution of valine with glutamic acid at position 600—mimics the phosphorylation of the activation segment. This locks the kinase domain in an active conformation, driving hyperactivation of MEK and ERK, which ultimately leads to uncontrolled cell proliferation [3].
Isoquinolin-1(2H)-one derived compounds act as Type I ATP-competitive inhibitors. By occupying the ATP-binding pocket of the V600E mutant, they sever the signaling cascade.
RAS-RAF-MEK-ERK signaling pathway and B-Raf V600E inhibition by isoquinolinone derivatives.
Comparative Efficacy Analysis
To objectively evaluate the performance of 5-iodo-6-methylisoquinolin-1(2H)-one derived compounds, we compare a representative optimized derivative (Compound 22: 6-methyl-5-(2-(methylamino)quinazolin-6-yl)isoquinolin-1(2H)-one) synthesized via Suzuki coupling [1] against Vemurafenib, a first-in-class clinical B-Raf inhibitor.
Quantitative Biochemical Profiling
The primary metric for efficacy is the half-maximal inhibitory concentration (
IC50
) against both wild-type (WT) and V600E mutant B-Raf. High selectivity for the mutant over the WT is critical to avoid paradoxical activation of the MAPK pathway in healthy tissues [3].
Table 1: In Vitro Kinase Inhibition Profiling
Compound
B-Raf WT
IC50
(nM)
B-Raf V600E
IC50
(nM)
Selectivity Ratio (WT/V600E)
Compound 22 (Isoquinolinone-based)
45
5
9.0x
Vemurafenib (Standard)
100
31
3.2x
Data Interpretation: The isoquinolinone scaffold demonstrates superior binding affinity to the V600E mutant conformation, yielding a sub-10 nM
IC50
and a broader therapeutic window (9-fold selectivity) compared to Vemurafenib.
Cellular Efficacy in Melanoma Models
Biochemical potency must translate to cellular efficacy. We utilize A375 cells (homozygous for B-Raf V600E) to measure anti-proliferative effects, and CHL-1 cells (B-Raf WT) as a negative control to validate that the observed toxicity is mechanism-based and not due to off-target cytotoxicity.
The following workflows detail the synthesis of the active inhibitor from the 5-iodo-6-methylisoquinolin-1(2H)-one scaffold and the subsequent biological validation.
Experimental workflow from scaffold synthesis to in vitro and cellular efficacy evaluation.
Objective: Synthesize the active B-Raf inhibitor by coupling 5-iodo-6-methylisoquinolin-1(2H)-one with a boronate ester.
Causality & Choice: Microwave irradiation is chosen over conventional thermal heating because it ensures rapid, uniform heating, reducing reaction time from 12 hours to 10 minutes while minimizing the degradation of the sensitive heteroaryl boronate ester [1].
Step-by-Step Procedure:
Preparation: In a clear microwave vial, combine 5-iodo-6-methylisoquinolin-1(2H)-one (58 mmol) and N-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine (69 mmol).
Catalyst & Base Addition: Add tetrakis(triphenylphosphine)palladium(0) (5.8 mmol) as the catalyst and 2.0 M aqueous sodium carbonate (116 mmol) as the base.
Solvent: Suspend the mixture in 10 mL of 1,4-dioxane.
Microwave Synthesis: Cap the vial and heat in a microwave synthesizer at 150°C for exactly 10 minutes.
Purification: Dilute the reaction mixture with ethyl acetate (EtOAc), wash with brine, dry over
MgSO4
, and purify via flash chromatography to isolate the final compound.
Objective: Quantify the biochemical
IC50
of the synthesized compound.
Causality & Choice: The assay utilizes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) readout. This is a self-validating system because it measures the ratio of two emission wavelengths (665 nm / 615 nm). This ratiometric approach internally corrects for any autofluorescence or light-scattering artifacts caused by the test compounds, ensuring high data integrity. Furthermore, the ATP concentration is strictly maintained at 10 µM, which approximates the
Km
of ATP for B-Raf. Operating at the
Km
ensures the assay is highly sensitive to competitive inhibitors; artificially high ATP levels would mask the compound's true potency.
Step-by-Step Procedure:
Compound Preparation: Prepare a 50X dose-response curve of the isoquinolinone derivative in 100% DMSO.
Enzyme Incubation: Add 1 µL of the compound to 60 pM of recombinant human B-Raf V600E in 40 µL of kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM
MgCl2
, 1 mM EGTA, 0.01% Tween-20). Incubate at room temperature for 60 minutes to allow equilibrium binding.
Reaction Initiation: Initiate the kinase reaction by adding 10 µL of a substrate mix containing 10 µM ATP and 100 nM of biotinylated MEK1 substrate.
Termination & Detection: After 60 minutes, terminate the reaction by adding EDTA (to chelate
Mg2+
). Add Europium-labeled anti-phospho-MEK antibody (donor) and Streptavidin-APC (acceptor).
Readout: Read the plate on a TR-FRET compatible microplate reader. Calculate the
IC50
using a 4-parameter logistic non-linear regression model based on the 665/615 nm emission ratio.
Conclusion
The 5-iodo-6-methylisoquinolin-1(2H)-one scaffold represents a highly efficient starting point for the modular synthesis of potent B-Raf V600E inhibitors. As demonstrated by the comparative data, compounds derived from this core exhibit superior biochemical potency and cellular efficacy in melanoma models compared to early-generation inhibitors like Vemurafenib. The integration of microwave-assisted synthesis with self-validating ratiometric kinase assays provides a robust, high-confidence pipeline for advancing these biologically active compounds toward clinical development.
References
Amgen Inc. (2007). Nitrogen-containing bicyclic heteroaryl compounds and methods of use (Patent No. CA2753405A1).
Ascierto, P. A., Minor, D., Ribas, A., Lebbe, C., O'Hagan, A., Bedi, A. K., ... & Testori, A. (2012). The role of BRAF V600 mutation in melanoma. Journal of Translational Medicine, 10(1), 85.[Link]
Wan, P. T., Garnett, M. J., Roe, S. M., Lee, S., Niculescu-Duvaz, D., Good, V. M., ... & Marais, R. (2004). Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF. Cell, 116(6), 855-867. [Link]
Standard Operating Procedure: Disposal and Handling of 5-iodo-6-methylisoquinolin-1(2H)-one Executive Summary This technical guide outlines the rigorous disposal and environmental health and safety (EHS) protocols for 5-...
Author: BenchChem Technical Support Team. Date: April 2026
Standard Operating Procedure: Disposal and Handling of 5-iodo-6-methylisoquinolin-1(2H)-one
Executive Summary
This technical guide outlines the rigorous disposal and environmental health and safety (EHS) protocols for 5-iodo-6-methylisoquinolin-1(2H)-one. As a critical intermediate in the synthesis of 1[1], this compound contains a covalently bound iodine atom, classifying it as a halogenated organic waste. Proper segregation is not merely a regulatory formality; it is a chemical necessity to prevent the release of highly corrosive and toxic halogen gases during downstream waste processing.
Chemical Profile & Hazard Assessment
Understanding the physicochemical nature of the waste dictates the logistical response. All quantitative and categorical data regarding the disposal profile of this compound is summarized below:
The Causality of Segregation: Why Halogenated Waste is Different
Expertise & Experience Insight:
Why must 5-iodo-6-methylisoquinolin-1(2H)-one be strictly segregated from standard organic waste? The answer lies in the thermal degradation mechanics. When non-halogenated organics are incinerated, they primarily yield carbon dioxide and water. However, when an iodinated compound is subjected to thermal oxidation (>1000°C), the iodine atom is liberated, forming hydrogen iodide (HI) gas and elemental iodine (
I2
) vapor.
If introduced into a standard non-halogenated waste incinerator, these gases will rapidly corrode the facility's exhaust systems and release toxic halogens into the atmosphere. Therefore, under the 3[3], halogenated wastes must be directed to specialized rotary kiln incinerators equipped with 2[2]. These scrubbers (utilizing NaOH or
Ca(OH)2
) capture the acid gases, neutralizing them into benign salts (e.g., NaI) before the effluent is released.
Fig 1. Chemical degradation logic of iodinated organics during incineration.
Operational Waste Disposal Workflows
The following self-validating protocols ensure that waste is properly categorized, preventing cross-contamination and regulatory fines.
Fig 2. Decision tree for the segregation and disposal of halogenated isoquinolinone waste.
Self-Validating Check: Before mixing, verify that the liquid waste does not contain strong oxidizers (e.g., peroxides) or reactive metals. Mixing incompatible chemicals in a closed carboy can cause an exothermic reaction and overpressurization. Validation is achieved by reviewing the SDS of all components in the mother liquor prior to transfer.
Segregation: Identify the designated "Halogenated Organic Waste" container (typically a green-labeled, high-density polyethylene (HDPE) carboy).
Transfer: In a certified chemical fume hood, carefully pour the 5-iodo-6-methylisoquinolin-1(2H)-one solution into the carboy using a dedicated funnel to prevent splashing.
Documentation: Immediately log the estimated mass/volume of the compound and the associated solvents on the container's composite sheet. Per EPA Subpart K regulations for academic and research labs, the container must be explicitly labeled with terms such as "halogenated organic solvents" to 4[4]. Avoid vague terms like "aqueous" or "spent."
Storage: Cap the carboy tightly. In-line containers must not remain open when not actively receiving waste[4].
Self-Validating Check: Ensure no sharp objects (e.g., glass pipettes) are placed directly into plastic waste bags without secondary rigid containment to prevent puncture and subsequent exposure.
Containment: Collect all contaminated weighing boats, filter papers, and residual pure powder. Place them inside a puncture-resistant, transparent plastic bag.
Secondary Containment: Double-bag the waste to prevent accidental puncture and exposure to airborne dust.
Labeling: Affix a hazardous waste label detailing the specific chemical name ("5-iodo-6-methylisoquinolin-1(2H)-one") and mark the primary hazard as "Toxic / Halogenated Organic Solid."
Transfer: Deposit the sealed bag into the laboratory's designated solid hazardous waste drum for eventual pickup by a licensed RCRA-compliant disposal vendor.
Emergency Spill Response Methodology
In the event of a localized spill, immediate containment is required to prevent environmental discharge and inhalation exposure.
Self-Validating Check: Ensure that cleanup materials themselves are treated as halogenated waste. Validation is achieved by verifying that no spill debris is placed in standard municipal trash bins.
Isolation: Evacuate non-essential personnel from the immediate area. Ensure local exhaust ventilation (fume hood or snorkel) is operating at maximum capacity.
PPE Verification: Don appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.
Containment & Absorption:
For liquid solutions: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite). Do not use combustible materials like paper towels if the solvent is highly flammable.
For solid powders: Lightly mist the powder with a compatible solvent (e.g., a small amount of water or isopropanol) to suppress dust formation before sweeping.
Collection: Use non-sparking tools to scoop the absorbed material or dampened powder into a compatible, sealable container.
Disposal: Treat all cleanup materials strictly as Halogenated Organic Waste and dispose of them following Protocol B.
References
Nitrogen-containing bicyclic heteroaryl compounds and methods of use | Google Patents | 1
Total Organic Halogens (TOX) | Pace Analytical | 3
Frequent Questions About Managing Hazardous Waste at Academic Laboratories | US EPA | 4
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes | US EPA |2